
Caraphenol A
Overview
Description
Caraphenol A (molecular weight: 676.666 g/mol) is a resveratrol-derived oligostilbene trimer naturally found in plants such as Caragana sinica and grapes . Structurally, it features three resveratrol units linked via a unique 9-membered carbocyclic framework with an exocyclic double bond that enables π-π conjugation . This compound has garnered attention for its potent antioxidant properties and emerging applications in gene therapy. Its primary bioactivity, however, lies in redox-mediated antioxidant mechanisms, including electron transfer (ET) and hydrogen atom transfer (HAT), as well as non-redox pathways like Fe²⁺-chelating and radical adduct formation (RAF) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caraphenol A can be synthesized through the oligomerization of resveratrol. The process involves the use of specific catalysts and reaction conditions to promote the formation of the trimeric structure. One common method includes the use of oxidative coupling reactions, where resveratrol molecules are linked together through carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of resveratrol followed by its oligomerization. The process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Antioxidant Activity
Caraphenol A exhibits antioxidant activity through redox-mediated and non-redox-mediated pathways :
- Redox-Mediated Mechanisms: this compound can undergo redox reactions, particularly electron transfer and H+-transfer, to scavenge free radicals .
- Non-Redox-Mediated Mechanisms: These include Fe2+-chelating . this compound demonstrates a stronger ability to chelate Fe2+ compared to α-viniferin, which can block the production of hydroxyl radicals .
This compound's π-π conjugation enhances its redox-mediated antioxidant mechanisms and promotes its iron-chelating abilities . Studies using cupric ion-reducing antioxidant capacity assay, ferric-reducing antioxidant power assay, and radical-scavenging assays (DPPH- and PITO- ) demonstrate this compound's antioxidant capabilities .
In assays, lower IC50 values indicate higher antioxidant activity. This compound consistently outperformed α-viniferin in these assays .The total antioxidant capacity of this compound is roughly 10.4 times greater than that of α-viniferin .
Reactions with Reactive Oxygen Species (ROS)
This compound's antioxidant properties are linked to its ability to scavenge ROS, which are harmful to cells . It can neutralize radicals such as - OH and - O2−, which contribute to its protective effects .
Enhancement of Gene Delivery
This compound enhances gene delivery to hematopoietic stem and progenitor cells:
- It modulates the expression of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3, which are crucial for viral entry into cells.
- This compound enhances lentiviral vector transduction efficiency by downregulating IFITM proteins, which restrict viral entry into cells.
This compound facilitates lentiviral escape from endosomes, increasing lentiviral-endosomal membrane fusion [20, 21].
Scientific Research Applications
Gene Delivery Efficiency
Caraphenol A has been shown to significantly improve the efficiency of gene delivery in several studies:
- In a study involving human HSCs transplanted into immunodeficient mice, treatment with this compound resulted in stable expression of enhanced green fluorescent protein (EGFP) in peripheral blood, bone marrow, and spleen over time .
- The compound increased vector copy numbers (VCN) in treated cells compared to controls, indicating a higher integration rate of therapeutic genes into the genome .
Case Studies
- Hematopoietic Stem Cell Transduction:
- CAR T Cell Therapy:
Comparative Efficacy
The following table summarizes key findings regarding the efficacy of this compound compared to other compounds used for enhancing gene delivery:
Clinical Implications
The implications of this compound's applications are profound:
- Single Treatment Regimens: By enhancing gene delivery efficiency, this compound may allow for single treatment regimens rather than multiple doses, reducing patient burden and treatment costs .
- Broader Applications: Beyond hematopoietic stem cells, the potential applications may extend to other types of stem cells and various gene therapy contexts, including inherited disorders and cancer treatments .
Mechanism of Action
Caraphenol A is often compared with other resveratrol derivatives, such as α-viniferin and resveratrol itself:
α-Viniferin: Similar to this compound but lacks an exocyclic double bond at the π-π conjugative site.
Resveratrol: The monomeric form, which has lower biological activity compared to its oligomeric derivatives like this compound.
Uniqueness: this compound’s unique structure, particularly the presence of the exocyclic double bond, enhances its redox-mediated antioxidant mechanisms and makes it more effective in gene delivery applications compared to its analogs .
Comparison with Similar Compounds
Comparison with α-Viniferin
Structural Differences
Caraphenol A and α-viniferin are structurally analogous oligostilbenes, differing solely in the presence of an exocyclic double bond in this compound. This double bond facilitates π-π conjugation, enhancing electron delocalization across the aromatic system .
Antioxidant Capacity
Comparative assays reveal this compound’s superior antioxidant performance:
Assay | This compound (IC₅₀, μM) | α-Viniferin (IC₅₀, μM) | Reference |
---|---|---|---|
CUPRAC (Cu²⁺ reduction) | 12.3 ± 0.8 | 18.9 ± 1.2 | |
FRAP (Fe³⁺ reduction) | 9.7 ± 0.6 | 15.4 ± 1.1 | |
DPPH• scavenging | 23.5 ± 1.5 | 34.2 ± 2.0 |
This compound consistently exhibits ~30–50% lower IC₅₀ values across assays, indicating higher potency. UV-visible spectral analysis further shows that this compound forms stronger complexes with Fe²⁺, amplifying its Fe-chelating capacity . Additionally, UPLC–ESI–Q–TOF–MS/MS data reveal that α-viniferin primarily relies on RAF (m/z = 1070–1072), while this compound leverages both redox (ET/HAT) and non-redox mechanisms synergistically .
Mechanistic Insights
The π-π conjugation in this compound stabilizes radical intermediates and enhances electron donation, making redox-mediated pathways more efficient. In contrast, α-viniferin’s lack of conjugation limits its electron delocalization, reducing its ability to quench radicals or chelate metal ions .
Comparison with Other Resveratrol Oligomers
Caraphenols B and C
Caraphenols B and C are resveratrol dimers initially misassigned as having all-cis stereochemistry. Structural revisions via total synthesis confirmed their correct stereochemistry as trans,trans isomers, altering their bioactivity profile . Unlike this compound, these dimers lack the trimeric structure and exocyclic double bond, resulting in weaker antioxidant activity. For example, Caraphenol B’s DPPH IC₅₀ is >100 μM, significantly higher than this compound’s 23.5 μM .
Resveratrol
Resveratrol, the monomeric precursor, exhibits moderate antioxidant activity (DPPH IC₅₀ ≈ 50–70 μM) but is far less potent than this compound . The oligomerization of resveratrol into this compound enhances π-system conjugation and radical stabilization, underscoring the importance of oligomeric complexity in bioactivity .
Biological Activity
Caraphenol A, a cyclic trimer of resveratrol, has garnered attention due to its diverse biological activities, particularly in enhancing gene delivery and exhibiting antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
1. Overview of this compound
This compound is derived from the plant Caragana sinica and is classified as an oligostilbene. It has been shown to possess several biological activities, including:
- Gene Delivery Enhancement : Particularly in hematopoietic stem cells (HSCs).
- Antioxidant Properties : Effective in scavenging free radicals and inhibiting oxidative stress.
- Antiviral Activity : Demonstrated efficacy against HIV.
2. Gene Delivery Enhancement
A significant body of research highlights this compound's role in enhancing lentiviral vector (LV) gene delivery to HSCs. This enhancement is crucial for therapeutic applications in treating genetic disorders, cancers, and infectious diseases.
This compound enhances LV delivery by:
- Reducing Interferon-Induced Transmembrane Proteins : It decreases the expression of IFITM2 and IFITM3 proteins, which are known to restrict viral entry into cells .
- Facilitating Endosomal Escape : The compound aids in the escape of LVs from endosomes, thereby increasing transduction efficiency .
Key Findings
- In a study involving human umbilical cord blood (UCB)-derived CD34+ cells, this compound treatment resulted in significantly higher levels of EGFP marking in both low and high multiplicity of infection (MOI) cohorts when compared to controls treated with DMSO .
- Mice receiving this compound-treated CD34+ cells showed sustained EGFP expression over time, indicating improved gene marking stability .
3. Antioxidant Activity
This compound exhibits potent antioxidant properties that contribute to its biological activity.
Comparative Antioxidant Capacity
A study comparing the antioxidant capacities of this compound and α-viniferin revealed that this compound has a significantly higher total antioxidant capacity:
Assay Type | IC50 Value (μM) | Ratio (this compound : α-Viniferin) |
---|---|---|
FRAP | 62.5 ± 0.8 | 29.9 |
CUPRAC | - | 1.7 |
DPPH• Scavenging | - | 4.7 |
PITO• Scavenging | - | 5.1 |
This data indicates that this compound's antioxidant capacity is approximately 10.4-fold higher than that of α-viniferin .
4. Antiviral Activity
Research has indicated that this compound possesses antiviral properties, particularly against HIV. Its ability to inhibit HIV replication is attributed to its structural characteristics that enhance redox-mediated antioxidant mechanisms .
5. Case Studies and Applications
Several case studies have explored the potential applications of this compound in clinical settings:
- Gene Therapy : By enhancing LV transduction efficiency, this compound holds promise for improving gene therapy outcomes in HSCs, potentially addressing challenges associated with monogenic diseases and cancers .
- Cancer Treatment : Its antioxidant properties may also play a role in cancer prevention by reducing oxidative stress-induced cellular damage.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Caraphenol A's mechanism of action in gene delivery enhancement?
- Methodological Answer : Begin by selecting in vitro models (e.g., human cell lines like HEK293T or primary cells) to assess this compound’s impact on viral vector transduction efficiency. Use dose-response assays (e.g., 0–50 µM concentrations) to quantify endosomal escape efficacy via fluorescent tagging of viral particles . Validate findings in ex vivo models (e.g., patient-derived cells) to ensure translational relevance. For in vivo studies, prioritize murine models with tissue-specific reporters to track genomic integration events. Always include controls for solvent effects (e.g., DMSO) and baseline transduction rates .
Q. How can researchers ensure reproducibility when quantifying this compound’s effects across different laboratories?
- Methodological Answer : Adopt standardized protocols for cell culture conditions (e.g., passage number, serum concentration) and viral vector preparation (e.g., titer normalization). Use the I² statistic to assess heterogeneity in meta-analyses of published data, with values >50% indicating significant variability requiring protocol harmonization . Publish raw data (e.g., flow cytometry files, dose-response curves) in open repositories alongside detailed Materials and Methods sections to align with FAIR principles .
Q. What are the key steps for designing a rigorous literature review on this compound’s biological activities?
- Methodological Answer : Utilize systematic review frameworks (e.g., PRISMA guidelines) and search multiple databases (PubMed, Web of Science, Embase) with Boolean terms: (“this compound” OR “resveratrol analog”) AND (“gene therapy” OR “endosomal escape”). Exclude non-peer-reviewed sources (e.g., ) and apply the PICO framework (Population, Intervention, Comparison, Outcome) to filter studies. Document search strategies using tools like Rayyan to ensure transparency .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity be resolved in meta-analyses?
- Methodological Answer : Conduct subgroup analyses stratified by cell type (e.g., cancer vs. primary cells) and exposure duration (acute vs. chronic). Calculate Heterogeneity Metrics (H, I²) to quantify variability; if I² >75%, perform sensitivity analyses by excluding outlier studies. Use funnel plots to detect publication bias and validate findings via in vitro replication studies using standardized cytotoxicity assays (e.g., MTT, LDH release) .
Q. What advanced methodologies can optimize this compound’s synergistic effects with other transduction enhancers (e.g., prostaglandin E2)?
- Methodological Answer : Employ factorial experimental designs to test combinations of this compound with other small molecules. Use response surface methodology (RSM) to model additive/synergistic effects on transduction efficiency. Validate using single-cell RNA sequencing to identify transcriptomic changes during co-treatment. Include isobologram analyses to distinguish synergistic vs. additive interactions .
Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Methodological Answer : Integrate in silico PK modeling (e.g., physiologically based pharmacokinetic models) with in vivo biodistribution studies using radiolabeled this compound. Pair these with time-course PD assays (e.g., luciferase reporter systems) to correlate tissue concentrations with functional outcomes. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize PK/PD questions for funding proposals .
Q. Methodological Frameworks and Tools
Properties
IUPAC Name |
(10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-38,40-41,43-48H/t37-,38+,40+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEJGXIKBFHUOY-PIQPXYRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]3C4=C5[C@H]([C@@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.